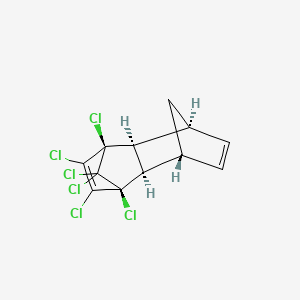

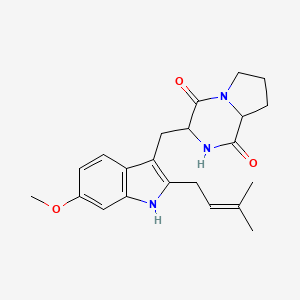

![molecular formula C20H28O5 B8261434 2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B8261434.png)

2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(E)-6-(5,5-Dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one is a compound of considerable interest within organic chemistry, attributed to its unique structure incorporating a furan ring and a pyranone moiety. The compound showcases diverse chemical reactivity and potential biological activities, making it a target for various synthetic and medicinal chemistry endeavors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-6-(5,5-Dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one typically involves multiple steps:

Furan Ring Formation: : Starting from readily available precursors, the furan ring is constructed via a cyclization reaction, often involving dehydration or dehydrogenation under acidic or basic conditions.

Enone Formation: : The subsequent step involves the formation of the (E)-hept-1-enyl side chain through aldol condensation, followed by selective reduction or oxidation reactions to introduce the hydroxyl and methyl groups.

Pyranone Moiety: : Finally, cyclization involving the appropriate diketone or ketoester leads to the formation of the pyranone ring, completing the complex scaffold of the target compound.

Industrial Production Methods

Scaling up the synthesis for industrial purposes necessitates optimization of each step to ensure high yield and purity, while minimizing costs and environmental impact. Key considerations include:

Catalysis: : Employing catalytic systems to enhance reaction rates and selectivity.

Green Chemistry: : Utilizing environmentally benign solvents and reagents.

Continuous Flow Chemistry: : Implementing continuous flow processes for improved control and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-6-(5,5-Dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one undergoes a variety of chemical reactions, which can be broadly categorized as follows:

Oxidation: : Introduction of additional oxygen atoms using oxidizing agents such as mCPBA or Dess-Martin periodinane.

Reduction: : Selective reduction of double bonds or carbonyl groups employing hydride donors like NaBH4 or LiAlH4.

Substitution: : Nucleophilic or electrophilic substitutions, often involving halogenation, sulfonation, or alkylation reactions.

Common Reagents and Conditions

Oxidation: : Reagents like mCPBA or Dess-Martin periodinane under mild conditions.

Reduction: : NaBH4 or LiAlH4 in aprotic solvents.

Substitution: : Halogenating agents (e.g., NBS), sulfonating agents (e.g., TsCl), or alkylating agents (e.g., alkyl halides).

Major Products

The products of these reactions depend heavily on the specific conditions and reagents used, often resulting in various functionalized derivatives and expanded molecular frameworks.

Wissenschaftliche Forschungsanwendungen

2-[(E)-6-(5,5-Dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one has diverse applications in scientific research, notably within:

Chemistry: : As a building block for synthesizing complex natural products and studying reaction mechanisms.

Biology: : Potential use in probing biochemical pathways due to its structural complexity and reactivity.

Medicine: : Investigation as a pharmacophore or lead compound in drug discovery due to potential bioactive properties.

Industry: : Utilized in the synthesis of advanced materials or specialty chemicals.

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. These interactions may involve:

Covalent Bond Formation: : Leading to irreversible modification of target proteins.

Non-covalent Interactions: : Such as hydrogen bonding, Van der Waals forces, and π-π stacking, facilitating reversible binding to biomolecules.

Vergleich Mit ähnlichen Verbindungen

Unique Features

The combination of a furan ring with a pyranone moiety in 2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one imparts unique electronic and steric properties, distinguishing it from other related compounds.

Similar Compounds

2-(5-hydroxy-6-oxoheptyl)-4-methylfuran-5-one: : Differing in the side chain configuration and functional groups.

3-methyl-2,3-dihydro-2H-pyran-6-one: : Featuring a simpler structure without the furan ring.

6-hydroxy-5-methyl-4-oxofuran-2(5H)-one: : Lacking the extended heptenyl side chain and pyranone ring.

Conclusion

The compound this compound stands as a noteworthy molecule with significant potential across various scientific domains. Its synthesis, chemical behavior, applications, and comparison with similar compounds underscore its unique and valuable position within the realm of organic chemistry and beyond.

Eigenschaften

IUPAC Name |

2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-13(9-15-10-14(2)11-18(22)24-15)7-6-8-20(5,23)17-12-16(21)19(3,4)25-17/h9,11-12,15,23H,6-8,10H2,1-5H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEONHJMPXMLIV-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(C1)C=C(C)CCCC(C)(C2=CC(=O)C(O2)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC(C1)/C=C(\C)/CCCC(C)(C2=CC(=O)C(O2)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6E)-3-amino-6-(9H-fluoren-9-ylmethoxycarbonylimino)xanthen-9-yl]benzoic acid](/img/structure/B8261353.png)

![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate](/img/structure/B8261381.png)

![[4,12-Diacetyloxy-15-[3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8261389.png)

![(2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) (E)-3-phenylprop-2-enoate](/img/structure/B8261396.png)

![(E)-3-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B8261397.png)

![2-[3-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8261404.png)

![11-Ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B8261409.png)

![11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B8261428.png)

![[6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate](/img/structure/B8261463.png)